molecular formula C28H34N2O4S B11227126 N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11227126
M. Wt: 494.6 g/mol
InChI Key: JZLWTHKKBRKBMO-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and a suitable halogenating agent.

    Coupling with Phenyl Group: The adamantane derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.

    Formation of Benzoxazepine Ring: The benzoxazepine ring is formed through a cyclization reaction involving an appropriate precursor.

    Introduction of Methanesulfonyl and Carboxamide Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The adamantane moiety imparts stability and rigidity, making the compound useful in the development of advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer production.

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the benzoxazepine ring can interact with specific amino acid residues. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Adamantan-1-yl)(phenyl)methyl]-4-methylaniline
  • 4-((3r,5r,7r)-Adamantan-1-yl)phenyl trifluoromethanesulfonate

Uniqueness

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to the combination of its adamantane moiety, benzoxazepine ring, and methanesulfonyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H34N2O4S

Molecular Weight

494.6 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C28H34N2O4S/c1-18-3-8-25-24(11-18)30(35(2,32)33)10-9-26(34-25)27(31)29-23-6-4-22(5-7-23)28-15-19-12-20(16-28)14-21(13-19)17-28/h3-8,11,19-21,26H,9-10,12-17H2,1-2H3,(H,29,31)

InChI Key

JZLWTHKKBRKBMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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